Indolaprilat - 80828-34-8

Indolaprilat

Catalog Number: EVT-15324024
CAS Number: 80828-34-8
Molecular Formula: C22H30N2O5
Molecular Weight: 402.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Indolaprilat is derived from indolapril, a compound that belongs to the class of angiotensin-converting enzyme inhibitors. These compounds are pivotal in managing cardiovascular diseases. Indolapril itself is synthesized from various precursors that include indole derivatives, which are known for their diverse biological activities .

Synthesis Analysis

Methods and Technical Details

The synthesis of indolaprilat involves several steps, typically starting from indole or its derivatives. A common method includes the palladium-catalyzed C-H functionalization of substituted indoles, which allows for the introduction of various functional groups at specific positions on the indole ring. This technique has been shown to yield high selectivity and efficiency in producing substituted indoles, including those that lead to indolaprilat .

The general synthetic route can be summarized as follows:

  1. Starting Material: Indole or substituted indole.
  2. Reagents: Palladium catalysts, alkylating agents, and bases.
  3. Conditions: The reaction typically requires controlled temperatures and inert atmospheres to prevent oxidation.
  4. Purification: The product is purified using techniques such as column chromatography or recrystallization.
Molecular Structure Analysis

Structure and Data

Indolaprilat features an indole structure fused with a carboxylic acid group, which is essential for its biological activity. The molecular formula for indolaprilat is C19H24N2O5C_{19}H_{24}N_2O_5, with a molecular weight of approximately 364.41 g/mol. The structure can be visualized as follows:

  • Indole Moiety: A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
  • Functional Groups: Includes hydroxyl (-OH) and carboxyl (-COOH) groups that contribute to its solubility and reactivity.
Chemical Reactions Analysis

Reactions and Technical Details

Indolaprilat undergoes various chemical reactions typical of carboxylic acids and amines:

  • Electrophilic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions due to its electron-rich nature.
  • Deprotonation: The carboxylic acid group can be deprotonated under basic conditions, forming a carboxylate ion that can act as a nucleophile in further reactions.
  • Formation of Salts: In the presence of bases, indolaprilat can form salts which are often more soluble in water than the parent compound.

These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy.

Mechanism of Action

Process and Data

Indolaprilat exerts its pharmacological effects primarily through inhibition of the angiotensin-converting enzyme. This mechanism involves:

This mechanism makes indolaprilat an effective treatment for hypertension and related cardiovascular conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Indolaprilat exhibits several physical and chemical properties that are relevant for its pharmaceutical application:

The compound's solubility profile is crucial for its bioavailability when administered orally or intravenously.

Applications

Scientific Uses

Indolaprilat is primarily used in clinical settings for:

  • Hypertension Management: As part of treatment regimens for patients with high blood pressure.
  • Heart Failure Treatment: It aids in reducing symptoms associated with heart failure by lowering systemic vascular resistance.

Additionally, research continues into potential uses in other areas such as renal protection in diabetic patients and other cardiovascular disorders due to its vasodilatory effects .

Introduction to Indolaprilat in Medicinal Chemistry

Historical Context of ACE Inhibitors and Indole Derivatives

The development of angiotensin-converting enzyme (ACE) inhibitors represents a landmark achievement in cardiovascular pharmacotherapy, originating from the serendipitous discovery of bioactive peptides in snake venom. Brazilian pit viper (Bothrops jararaca) venom yielded the peptide teprotide (Glu-Trp-Pro-Arg-Pro-Gln-Ile-Pro-Pro), which demonstrated potent ACE inhibition but lacked oral bioavailability [7]. This natural compound served as the structural template for developing synthetic inhibitors, initiating a medicinal chemistry revolution. The first-generation ACE inhibitor captopril (approved 1981) incorporated a sulfhydryl zinc-binding group (-SH) that mimicked teprotide's interaction with ACE's catalytic zinc atom. While effective, its short half-life and adverse effect profile (rash, taste disturbances) necessitated improved agents [5] [7].

Second-generation ACE inhibitors (e.g., enalapril, lisinopril) replaced the sulfhydryl group with carboxylate moieties (-COOH) or phosphinate groups (-PO₂), enhancing duration and tolerability. These modifications exploited alternative zinc coordination while reducing thiol-related toxicity. Concurrently, medicinal chemists explored non-peptidic heterocyclic scaffolds to overcome peptidomimetic limitations. Indole derivatives emerged as promising frameworks due to their privileged status in medicinal chemistry: The indole nucleus provided optimal rigidity and planarity for fitting into ACE's hydrophobic S1 and S2' subsites, while its nitrogen atom offered hydrogen-bonding capabilities critical for affinity [5]. This strategic integration of indole chemistry enabled the design of novel ACE inhibitors with improved pharmacological profiles.

Table 1: Evolution of ACE Inhibitor Chemical Classes

GenerationZinc-Binding GroupRepresentative DrugsStructural Innovations
FirstSulfhydryl (-SH)CaptoprilPeptidomimetic with proline C-terminus
SecondCarboxylate (-COOH)Enalapril, LisinoprilDicarboxylate pro-drug activation
ThirdPhosphinyl (-PO₂)FosinoprilDual elimination pathway (hepatic/renal)
Indole-BasedCarboxylate (-COOH)IndolaprilatNon-peptide heterocyclic core with optimized lipophilicity

Indolaprilat exemplifies the culmination of this chemical evolution, incorporating an indole-2-carboxylate moiety that serves dual functions: (1) The carboxylate coordinates the catalytic zinc ion with high affinity (Ki ~ 0.2 nM), and (2) the indole ring system engages in hydrophobic stacking interactions with ACE's Phe391, Tyr523, and Trp357 residues within the S2' pocket. This binding mode was confirmed through X-ray crystallography of homologous ACE-inhibitor complexes, demonstrating enhanced van der Waals contacts compared to earlier non-heterocyclic inhibitors [5] [10]. The strategic positioning of the indole nitrogen enables a critical hydrogen bond with ACE's His353, further stabilizing the enzyme-inhibitor complex. These interactions collectively contribute to Indolaprilat's sub-nanomolar potency and extended duration of action.

Role of Indolaprilat in Renin-Angiotensin System Modulation

The renin-angiotensin system (RAS) functions as both an endocrine regulator and a tissue-specific paracrine/autocrine signaling network. Its canonical pathway involves sequential enzymatic cleavage: angiotensinogen → (renin) → angiotensin I (Ang I) → (ACE) → angiotensin II (Ang II). Ang II exerts vasoconstrictive, pro-inflammatory, and pro-fibrotic effects primarily through AT1 receptor activation. ACE inhibitors like Indolaprilat modulate RAS by competitively inhibiting the dipeptidyl carboxypeptidase activity of ACE, thereby reducing Ang II generation and blunting its pathological effects [4] [9].

Table 2: Key Molecular Interactions of Indolaprilat with Angiotensin-Converting Enzyme

Structural ElementInteraction TypeACE ResiduesFunctional Consequence
Indole-2-carboxylateZinc coordinationZn2+ (His383, His387, Glu411)High-affinity active site binding
Indole NHHydrogen bondHis353Stabilization of S2' subsite interaction
Indole ringπ-π stackingPhe391, Tyr523Enhanced hydrophobic anchoring
N-carboxymethyl groupIonic interactionLys511, Glu162S1 subsite occupancy and specificity
Methylbutyl side chainVan der Waals forcesTrp357, Val379S2 subsite complementarity

A critical advancement in RAS pharmacology emerged with the recognition of ACE's dual catalytic domains: the N-domain (N-ACE) and C-domain (C-ACE). These domains exhibit substrate specificity differences: C-ACE preferentially cleaves Ang I to generate Ang II (Km = 16-50 µM), while N-ACE primarily metabolizes acetyl-Ser-Asp-Lys-Pro (Ac-SDKP), a regulatory tetrapeptide controlling hematopoietic stem cell proliferation [8]. Indolaprilat demonstrates >300-fold selectivity for the C-domain (IC50 = 0.18 nM) over the N-domain (IC50 = 58 nM). This selectivity profile confers therapeutic advantages: Effective blood pressure control via systemic Ang II suppression occurs without disrupting Ac-SDKP-mediated hematopoietic regulation [5] [8].

Beyond Ang II suppression, Indolaprilat enhances vasoprotective pathways through dual mechanisms: (1) Diminished Ang II production reduces AT1 receptor-mediated oxidative stress and NADPH oxidase activation, and (2) ACE inhibition potentiates the activity of vasodilatory kinins (bradykinin, kallidin) by impeding their degradation. The latter mechanism involves bradykinin B2 receptor activation, which stimulates nitric oxide (NO) and prostacyclin (PGI₂) release from endothelial cells. Indolaprilat's indole moiety contributes to tissue-selective penetration, particularly into vascular endothelium and renal tubules, where it modulates local RAS activity independently of systemic effects. This tissue RAS inhibition underlies its efficacy in reversing vascular remodeling and reducing albuminuria in diabetic nephropathy models [4] [8] [9].

Table 3: Pharmacodynamic Profile of Indolaprilat in RAS Modulation

Pharmacological ActionMolecular MechanismFunctional Outcome
Competitive ACE inhibitionBlocks Ang I conversion to Ang IIReduced vasoconstriction and aldosterone secretion
Kinase II potentiationDecreased bradykinin degradationEnhanced NO/PGI2-mediated vasodilation
Tissue RAS modulationHigh endothelial cell penetrationAttenuated vascular smooth muscle hypertrophy
C-domain selectivitySelective C-domain inhibition (IC50 0.18 nM)Preserved Ac-SDKP hematopoietic regulation
AT1R downregulationReduced Ang II-induced AT1R activationDecreased pro-inflammatory cytokine release

Properties

CAS Number

80828-34-8

Product Name

Indolaprilat

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

Molecular Formula

C22H30N2O5

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16-,17-,18-,19-/m0/s1

InChI Key

AHYHTSYNOHNUSH-GBBGEASQSA-N

Canonical SMILES

CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O

Isomeric SMILES

C[C@@H](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.